molecular formula C6H8N2O2 B8509977 2-(1,2-Dihydroxyethyl) pyrazine

2-(1,2-Dihydroxyethyl) pyrazine

Cat. No.: B8509977
M. Wt: 140.14 g/mol
InChI Key: DSYZOEMHANKOOZ-UHFFFAOYSA-N
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Description

Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine (CAS 7242-92-4) is a bicyclic amine with a norbornane framework. Its molecular formula is C₇H₁₃N (molecular weight: 111.18), and it is widely used as a chiral building block in organic synthesis and pharmaceutical research . The compound’s rigid bicyclic structure confers unique stereochemical properties, making it valuable for designing ligands with selective receptor interactions. It is classified as a flammable liquid (Category 2) and poses risks of severe skin/eye irritation (GHS Hazard Statements: H225, H314, H318) .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1-pyrazin-2-ylethane-1,2-diol

InChI

InChI=1S/C6H8N2O2/c9-4-6(10)5-3-7-1-2-8-5/h1-3,6,9-10H,4H2

InChI Key

DSYZOEMHANKOOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

The stereochemistry of bicyclo[2.2.1]heptan-2-amine derivatives significantly impacts their biological activity:

  • (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine (CAS 121055-07-0): This enantiomer is a key component of TC-5214, an S-(+)-mecamylamine derivative developed as a neuronal nicotinic receptor (NNR) modulator for treating depression. Its hydrochloride salt (molecular weight: 203.8) enhances solubility and bioavailability compared to the free base .
  • (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine (CAS 84235-34-7): A stereoisomer with distinct receptor selectivity. Studies on nucleoside derivatives show that the (1R,2S,4S) configuration (compound 5) exhibits preferential binding to adenosine A1 receptors (A1AR), while other isomers lack specificity .

Substituted Derivatives

Compound Name Substituents/Modifications Molecular Weight Key Properties/Biological Activity References
TC-5214 Tetramethyl groups, hydrochloride salt 203.8 (salt) NNR antagonist; antidepressant activity
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-aminium chloride Trimethyl groups, chloride salt 188.46 (calc.) RNA virus replication inhibitor
2-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-1-(pyridin-2-yl)-1H-indole Pyridinyl-indole substituent 289.17 Structural analog for receptor interaction studies
1,3-Disubstituted ureas Urea moieties Variable Potent inhibitors of soluble epoxide hydrolase and RNA viruses
Key Findings:
  • TC-5214 ’s tetramethyl groups enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • 1,7,7-Trimethyl derivatives show antiviral activity due to increased steric bulk, which may interfere with viral protease binding .
  • Urea-functionalized analogs exhibit dual inhibitory activity against enzymes and viruses, attributed to hydrogen-bonding interactions with catalytic sites .

Preparation Methods

Enzymatic Ketone Reduction

The enzymatic reduction of ketones offers a stereoselective route to dihydroxyethyl-substituted pyrazines. In WO2008122511A3 , alcohol dehydrogenases (e.g., from Lactobacillus spp.) catalyze the asymmetric reduction of 2-amino-5-acetylpyrazine to yield 2-amino-5-(1-hydroxyethyl)pyrazine. Key parameters include:

  • Substrate : 2-Amino-5-acetylpyrazine.

  • Enzyme : NADPH-dependent alcohol dehydrogenase.

  • Cofactor Recycling : Glucose dehydrogenase for NADPH regeneration.

  • Yield : 85–92% enantiomeric excess (ee).

Table 1: Optimization of Biocatalytic Conditions

ParameterOptimal RangeImpact on Yield/ee
pH6.5–7.5Maximizes enzyme activity
Temperature25–30°CPrevents denaturation
Substrate Loading10–20 mMAvoids inhibition

This method is scalable and environmentally benign but requires specialized enzyme handling.

Condensation of α-Hydroxy Carbonyls

Acetol-Ammonia Condensation

The reaction of α-hydroxy ketones (e.g., acetol) with ammonia under basic conditions forms pyrazine rings. As reported in Sciendo (2015) , acetol (1-hydroxyacetone) reacts with NH₄OH at 120°C to generate substituted pyrazines. For 2-(1,2-dihydroxyethyl)pyrazine:

  • Precursor : 1-Hydroxy-2-butanone (to introduce ethyl side chains).

  • Conditions : 120°C, 16 hr, pH 11.

  • Yield : ~40% (unoptimized).

Table 2: Effect of Reaction Parameters on Pyrazine Formation

ParameterOptimal ValueOutcome
Molar Ratio (C:N)1:2Maximizes pyrazine yield
Temperature120°CBalances rate/selectivity
Time16 hrCompletes cyclization

Vilsmeier-Haack Formylation Followed by Reduction

Formylation of Pyrazine Derivatives

The Vilsmeier-Haack reaction introduces aldehyde groups to pyrazine rings, which are subsequently reduced to diols. In US4434292A , pyrazole aldehydes are synthesized using POCl₃/DMF. Adapted for pyrazines:

  • Formylation : Treat 2-methylpyrazine with POCl₃/DMF at 0°C.

  • Reduction : Reduce the aldehyde to a diol using NaBH₄ or catalytic hydrogenation.

  • Yield : 60–75% (two steps).

Oxidation of Vinylpyrazines

Dihydroxylation of 2-Vinylpyrazine

Vinyl groups on pyrazine can undergo dihydroxylation to form vicinal diols. PMC6254214 demonstrates OsO₄-mediated dihydroxylation of 2-methyl-6-vinylpyrazine:

  • Conditions : OsO₄ (2 mol%), NMO, acetone/H₂O.

  • Yield : 70–80%.

Table 3: Comparison of Dihydroxylation Methods

Oxidizing AgentSolventYield (%)Stereoselectivity
OsO₄/NMOAcetone/H₂O78syn-diol
KMnO₄H₂O45Low

Protection/Deprotection Strategies

Isopropylidene Protection

To avoid side reactions during synthesis, diols are protected as acetals. In PMC6259194 , 5,6-O-isopropylidene-L-ascorbic acid is used to introduce dihydroxyethyl groups. For pyrazines:

  • Protection : React pyrazine diol with 2,2-dimethoxypropane (acid catalyst).

  • Functionalization : Perform alkylation/acylation.

  • Deprotection : Remove acetal with aqueous HCl.

  • Overall Yield : 65%.

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Synthetic Routes

MethodYield (%)StereocontrolScalabilityCost
Biocatalytic85–92HighModerateHigh
Condensation40–60LowHighLow
Vilsmeier-Reduction60–75ModerateModerateModerate
Dihydroxylation70–80HighLowHigh

Emerging Techniques

Ultrasound-Assisted Synthesis

RSC (2014) reports ultrasound-enhanced pyrazine synthesis, reducing reaction times by 50% and improving yields to >90%. Applied to dihydroxyethylpyrazine, this could optimize step efficiency.

Microwave Irradiation

PMC6254214 highlights microwave-assisted Hoffman methylation (38% yield in 2 hr). Adapting this for dihydroxyethylpyrazine may accelerate steps like formylation or reduction.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(1,2-Dihydroxyethyl)pyrazine derivatives, and how do parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, where temperature, solvent choice, and reaction time are critical. For example, in the oxidation of 3-hydroxy-4-(1,2-dihydroxyethyl)-β-lactams, sodium periodate (NaIO₄) in aqueous conditions at 0–25°C induces C3–C4 bond cleavage, leading to ring expansion . Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used, with yields optimized by microwave-assisted synthesis or controlled reflux . Key parameters to monitor include pH (neutral to slightly acidic) and stoichiometric ratios of reagents to avoid side products.

Q. How can researchers characterize the structural and electronic properties of 2-(1,2-Dihydroxyethyl)pyrazine derivatives?

  • Methodological Answer : Techniques include:

  • NMR spectroscopy : To confirm regiochemistry and substitution patterns (e.g., distinguishing between diastereomers in dihydroxyethyl groups).
  • UV-Vis spectroscopy : To assess π→π* transitions in the pyrazine ring, particularly for derivatives with extended conjugation .
  • Cyclic Voltammetry (CV) : Measures redox potentials and LUMO levels (e.g., pyrazine derivatives show n-type semiconductor behavior with LUMO values ranging from -3.24 to -3.78 eV) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions in solid-state structures .

Q. What purification strategies are effective for isolating 2-(1,2-Dihydroxyethyl)pyrazine derivatives?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For polar derivatives, reverse-phase HPLC with acetonitrile/water mobile phases improves resolution. Recrystallization from ethanol or THF is effective for removing unreacted starting materials, particularly in multi-step syntheses .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 2-(1,2-Dihydroxyethyl)pyrazine in ring-expansion reactions?

  • Methodological Answer : Computational studies (e.g., DFT) reveal that electron-withdrawing groups (EWGs) on the pyrazine ring lower the activation energy for C–C bond cleavage, facilitating ring expansion. Steric hindrance from bulky substituents can shift reaction pathways; for example, tert-butyl groups suppress aggregation in solution, altering reaction kinetics . Experimental validation involves synthesizing derivatives with varying substituents and comparing reaction outcomes via kinetic profiling.

Q. How can researchers resolve contradictions in reported biological activities of 2-(1,2-Dihydroxyethyl)pyrazine derivatives?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles. To address this:

  • Standardize bioassays : Use identical cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • High-purity synthesis : Employ orthogonal purification (e.g., HPLC followed by recrystallization) to exclude confounding impurities .
  • Structure-Activity Relationship (SAR) studies : Systematically modify functional groups (e.g., replacing dihydroxyethyl with methylcarboxylate) to isolate pharmacophoric motifs .

Q. What role do computational methods play in predicting the metabolic stability of 2-(1,2-Dihydroxyethyl)pyrazine derivatives?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., AMBER) model interactions with cytochrome P450 enzymes. Density Functional Theory (DFT) calculates oxidation potentials at specific carbon centers, identifying metabolic "hotspots." For example, the dihydroxyethyl group is prone to glucuronidation, which can be mitigated by fluorination . Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor).

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